molecular formula C14H8F4O2 B581681 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid CAS No. 1261772-10-4

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid

Cat. No.: B581681
CAS No.: 1261772-10-4
M. Wt: 284.21
InChI Key: LDSUMHOIDRPNPE-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C14H8F4O2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that combines an aryl halide with an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

    Pharmaceuticals: Used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) due to its fluorinated structure, which enhances lipophilicity and metabolic stability.

    Materials Science: Employed in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Biochemistry: Utilized in the study of enzyme inhibition and protein-ligand interactions.

    Medicinal Chemistry: Investigated for its potential as a drug candidate in various therapeutic areas

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is primarily related to its ability to interact with biological targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions. This interaction can inhibit enzyme activity or modulate receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of its fluorine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties make it particularly valuable in the design of molecules with enhanced biological activity and stability .

Properties

IUPAC Name

3-fluoro-5-[3-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-12-6-9(4-10(7-12)13(19)20)8-2-1-3-11(5-8)14(16,17)18/h1-7H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSUMHOIDRPNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691145
Record name 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261772-10-4
Record name 5-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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